7-Methoxyisoquinoline-4-carboxylic acid

Catalog No.
S15651836
CAS No.
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxyisoquinoline-4-carboxylic acid

Product Name

7-Methoxyisoquinoline-4-carboxylic acid

IUPAC Name

7-methoxyisoquinoline-4-carboxylic acid

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c1-15-8-2-3-9-7(4-8)5-12-6-10(9)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

IWXOSZJXRULUOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=CC(=C2C=C1)C(=O)O

7-Methoxyisoquinoline-4-carboxylic acid is an organic compound characterized by its unique structure, which consists of an isoquinoline core substituted with a methoxy group at the seventh position and a carboxylic acid at the fourth position. Its molecular formula is C11H9NO3C_{11}H_{9}NO_{3} and it has a molecular weight of approximately 203.19 g/mol . The compound is recognized for its potential pharmacological properties and serves as a building block in various chemical syntheses.

Due to its functional groups. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in drug formulation.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding a methoxyisoquinoline derivative.
  • Nucleophilic Substitution: The methoxy group can undergo nucleophilic attack, allowing for further functionalization of the molecule.

These reactions make 7-methoxyisoquinoline-4-carboxylic acid a versatile intermediate in organic synthesis.

Several methods exist for synthesizing 7-methoxyisoquinoline-4-carboxylic acid:

  • Starting from Isoquinoline: Isoquinoline can be methylated using methanol and an acid catalyst to introduce the methoxy group, followed by carboxylation using carbon dioxide under high pressure.
  • Via Multi-step Synthesis: A more complex approach may involve multiple steps starting from simpler aromatic compounds, utilizing reactions such as Friedel-Crafts acylation and subsequent functional group transformations.
  • Utilizing Precursor Compounds: Some synthetic routes may employ commercially available precursors that can be transformed through selective reactions to yield the desired compound.

7-Methoxyisoquinoline-4-carboxylic acid finds applications in various fields:

  • Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects against various diseases.
  • Chemical Research: As a versatile building block, it is used in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties may allow for applications in developing novel materials or coatings.

Interaction studies involving 7-methoxyisoquinoline-4-carboxylic acid primarily focus on its behavior with biological targets:

  • Receptor Binding: Investigations into how this compound interacts with specific receptors could provide insights into its pharmacological potential.
  • Enzyme Inhibition: Studies may assess its ability to inhibit certain enzymes, which is crucial for understanding its mechanism of action in biological systems.

Several compounds share structural similarities with 7-methoxyisoquinoline-4-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
7-Methylisoquinoline-4-carboxylic acidC11H9NO2C_{11}H_{9}NO_{2}Contains a methyl group instead of methoxy.
7-Hydroxyisoquinoline-4-carboxylic acidC11H9NO3C_{11}H_{9}NO_{3}Hydroxyl group substitution at the seventh position.
3-Chloro-7-methoxyisoquinoline-4-carboxylic acidC11H8ClNO3C_{11}H_{8}ClNO_{3}Chlorine substitution at the third position.

Uniqueness

What sets 7-methoxyisoquinoline-4-carboxylic acid apart from these similar compounds is its specific methoxy substitution pattern and the resulting biological activity profile. This unique combination may enhance its efficacy or selectivity in pharmaceutical applications compared to other isoquinoline derivatives.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

203.058243149 g/mol

Monoisotopic Mass

203.058243149 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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